4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is a complex organic compound that features a furan ring, a piperazine moiety, and a chromenone structure
Scientific Research Applications
4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(furan-2-ylcarbonyl)piperazine: Shares the furan and piperazine moieties but lacks the chromenone structure.
Pyrazine-2-carbonyl piperazine derivatives: Similar in having a piperazine moiety but with a pyrazine ring instead of a furan ring.
Uniqueness
4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is unique due to its combination of a furan ring, a piperazine moiety, and a chromenone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-27-15-4-5-16-14(12-20(25)29-18(16)13-15)11-19(24)22-6-8-23(9-7-22)21(26)17-3-2-10-28-17/h2-5,10,12-13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURLYWJMEKIMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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